An In-Depth Technical Guide to 1-Methylcyclohexanamine
An In-Depth Technical Guide to 1-Methylcyclohexanamine
Introduction
1-Methylcyclohexanamine (CAS RN: 6526-78-9), a substituted cycloaliphatic amine, is a key building block in modern organic synthesis.[1] Its unique structural features, combining a chiral center with a reactive primary amine on a cyclohexane scaffold, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
1-Methylcyclohexanamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is a weak base and is soluble in water and organic solvents, a property attributable to the hydrogen bonding capacity of the primary amine group.[1]
Table 1: Physicochemical Properties of 1-Methylcyclohexanamine
| Property | Value | Source(s) |
| IUPAC Name | 1-methylcyclohexan-1-amine | [2] |
| CAS Number | 6526-78-9 | [2] |
| Molecular Formula | C₇H₁₅N | [3] |
| Molecular Weight | 113.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 143-145 °C | [4] |
| Density | 0.854 g/cm³ at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4547 (at 13 °C) | [4] |
| Flash Point | 27.5 °C | [4] |
| pKa | 10.95 ± 0.70 (Predicted) | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1-Methylcyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include those for the methyl group, the amine protons, and the protons of the cyclohexane ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For 1-Methylcyclohexanamine, distinct signals are expected for the methyl carbon, the quaternary carbon bearing the amine and methyl groups, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present. Key vibrational frequencies for 1-Methylcyclohexanamine include:
-
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching: Aliphatic C-H stretches are expected just below 3000 cm⁻¹.
-
N-H bending: Found in the range of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 1-Methylcyclohexanamine would be observed at an m/z of 113.[3] Common fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]
Synthesis of 1-Methylcyclohexanamine
A common and effective method for the synthesis of 1-Methylcyclohexanamine is through the Ritter reaction, followed by hydrolysis. A detailed protocol based on this approach is provided below.
Experimental Protocol: Synthesis via the Ritter Reaction
This two-step procedure involves the reaction of 1-methylcyclohexene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired primary amine.
Step 1: Formation of the N-Substituted Amide
Figure 1: Reaction scheme for the formation of the N-acetyl intermediate.
Materials:
-
1-Methylcyclohexene
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-methylcyclohexene in acetonitrile in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-acetyl-1-methylcyclohexanamine.
Step 2: Hydrolysis to 1-Methylcyclohexanamine
Figure 2: Hydrolysis of the intermediate to the final product.
Materials:
-
N-acetyl-1-methylcyclohexanamine (from Step 1)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide pellets
-
Diethyl ether
Procedure:
-
Reflux the crude N-acetyl-1-methylcyclohexanamine with an excess of concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and carefully basify with sodium hydroxide pellets until the solution is strongly alkaline.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude 1-Methylcyclohexanamine by distillation to obtain the final product.
Chemical Reactivity
The chemical reactivity of 1-Methylcyclohexanamine is primarily dictated by the nucleophilic nature of the primary amine group. It readily participates in reactions typical of primary amines, such as alkylation and acylation.
Alkylation
Alkylation of 1-Methylcyclohexanamine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.[6] Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.[7]
Acylation
1-Methylcyclohexanamine reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides.[8] This reaction is typically rapid and exothermic. For instance, reaction with acetyl chloride in the presence of a base like triethylamine will yield N-(1-methylcyclohexyl)acetamide.
Analytical Methods
The purity and concentration of 1-Methylcyclohexanamine can be determined using various chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile amines.[9] Derivatization is often employed to improve chromatographic performance and detection sensitivity.
Illustrative GC-MS Protocol:
-
Derivatization: React a sample of 1-Methylcyclohexanamine with a suitable derivatizing agent (e.g., benzenesulfonyl chloride) in an alkaline medium.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Use a non-polar capillary column (e.g., DB-1MS) with a temperature program to separate the components. A typical program might start at 80 °C and ramp up to 290 °C.[10]
-
Detection: The mass spectrometer is used for detection and identification based on the mass-to-charge ratio and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of 1-Methylcyclohexanamine, often requiring derivatization to introduce a chromophore for UV or fluorescence detection.[11]
Illustrative HPLC Protocol:
-
Derivatization: Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol can be used to form a highly fluorescent isoindole derivative.[12]
-
Separation: A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and a buffer is typically used for separation.
-
Detection: Fluorescence detection provides high sensitivity for the derivatized amine.
Safety and Handling
1-Methylcyclohexanamine is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Applications in Research and Development
1-Methylcyclohexanamine serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its incorporation into molecular scaffolds can influence physicochemical properties such as lipophilicity and basicity, which are critical for biological activity.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of 1-Methylcyclohexanamine. A thorough understanding of these aspects is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.
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